1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine
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Overview
Description
1-(Diphenylmethyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring substituted with a diphenylmethyl group and a benzenesulfonyl moiety, making it a valuable entity in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of piperazine with diphenylmethyl chloride to form 1-(diphenylmethyl)piperazine. This intermediate is then subjected to sulfonylation using 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the production process is optimized for efficiency and yield. Large-scale reactors are used to maintain precise temperature and pressure conditions, ensuring the consistent quality of the final product. Purification steps, such as recrystallization and chromatography, are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols.
Substitution: Generation of various substituted piperazine derivatives.
Scientific Research Applications
This compound finds applications across multiple fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its therapeutic potential in drug discovery and development.
Industry: Utilized in the manufacturing of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor antagonist, or modulator, affecting biological processes at the molecular level.
Comparison with Similar Compounds
Benzhydrylpiperazine: Similar structure but lacks the benzenesulfonyl group.
Diphenylmethanol: Contains a diphenylmethyl group but lacks the piperazine ring.
2-Methoxy-5-(propan-2-yl)benzenesulfonic acid: Similar benzenesulfonyl moiety but lacks the piperazine ring.
Properties
IUPAC Name |
1-benzhydryl-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3S/c1-21(2)24-14-15-25(32-3)26(20-24)33(30,31)29-18-16-28(17-19-29)27(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-15,20-21,27H,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBVRAANNRGAPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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